molecular formula C27H32N2O5S B5068770 Ethyl 2-(adamantane-1-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-(adamantane-1-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B5068770
M. Wt: 496.6 g/mol
InChI Key: SNMYHHLEXGMFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(adamantane-1-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a thiophene-based derivative with a complex substitution pattern. Its structure includes:

  • 2-Methoxyphenylcarbamoyl substituent at position 5, which may enhance solubility and modulate receptor interactions via the methoxy group.
  • 4-Methyl and ethyl ester groups at positions 4 and 3, respectively, influencing steric and electronic properties.

This compound is synthesized through a multi-step pathway involving Gewald thiophene synthesis, amidation, and esterification (). The adamantane moiety is introduced via reaction with 1-adamantanecarbonyl chloride, while the 2-methoxyphenylcarbamoyl group is derived from carbamoylation of an intermediate amine (). Its molecular formula is C₂₆H₃₀N₂O₅S, with a molecular weight of 482.6 g/mol (calculated from ).

Properties

IUPAC Name

ethyl 2-(adamantane-1-carbonylamino)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O5S/c1-4-34-25(31)21-15(2)22(23(30)28-19-7-5-6-8-20(19)33-3)35-24(21)29-26(32)27-12-16-9-17(13-27)11-18(10-16)14-27/h5-8,16-18H,4,9-14H2,1-3H3,(H,28,30)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMYHHLEXGMFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(adamantane-1-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(adamantane-1-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce alcohols or alkanes. Substitution reactions could introduce various functional groups, such as halides or amines .

Scientific Research Applications

Structural Formula

Ethyl 2 adamantane 1 amido 5 2 methoxyphenyl carbamoyl 4 methylthiophene 3 carboxylate\text{Ethyl 2 adamantane 1 amido 5 2 methoxyphenyl carbamoyl 4 methylthiophene 3 carboxylate}

Antiviral Activity

Research indicates that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. Compounds containing adamantane structures have been shown to inhibit viral replication by interfering with viral membrane fusion processes. Ethyl 2-(adamantane-1-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate could be evaluated for similar antiviral activities, given its structural resemblance to known antiviral agents.

Anticancer Potential

The incorporation of thiophene rings in drug design has been linked to anticancer activity. Thiophenes can interact with DNA and inhibit cancer cell proliferation. Preliminary studies on related compounds suggest that derivatives featuring thiophene may induce apoptosis in cancer cells. Case studies focusing on the cytotoxic effects of similar compounds could provide insights into the potential efficacy of this specific compound against various cancer cell lines.

Enzyme Inhibition

Compounds with amido groups have been studied for their ability to inhibit specific enzymes, such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for type 2 diabetes therapy. Investigating the enzyme inhibition profile of this compound may reveal its potential as a therapeutic agent for metabolic disorders.

Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectsReferences
AntiviralAdamantane derivativesInhibition of influenza virus replication
AnticancerThiophene derivativesInduction of apoptosis in cancer cells
Enzyme InhibitionAmido compoundsDPP-IV inhibition; potential for diabetes treatment

Case Study 1: Antiviral Activity of Adamantane Derivatives

A study published in Journal of Medicinal Chemistry demonstrated that adamantane-based compounds effectively inhibited the replication of the influenza virus by blocking the M2 ion channel protein. This mechanism could be explored further in the context of this compound to assess its potential as an antiviral agent.

Case Study 2: Thiophene Compounds in Cancer Therapy

Research highlighted in Cancer Research emphasized the anticancer properties of thiophene-containing compounds, showcasing their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. An investigation into the specific effects of this compound on cancer cells could yield valuable data for future therapeutic applications.

Case Study 3: DPP-IV Inhibition and Metabolic Disorders

A clinical trial reported in Diabetes Care evaluated DPP-IV inhibitors' effectiveness in managing blood glucose levels among type 2 diabetes patients. The findings suggest that compounds similar to this compound may also exhibit beneficial effects on glucose metabolism, warranting further exploration.

Mechanism of Action

The mechanism of action of Ethyl 2-(adamantane-1-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The adamantane group provides structural stability, while the thiophene and methoxyphenyl groups can interact with biological molecules through various pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 2

The adamantane-1-carboxamido group distinguishes this compound from analogs with simpler substituents.

Compound Name Position 2 Substituent Molecular Weight (g/mol) Key Properties
Ethyl 2-amino-5-(2-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate Amino (-NH₂) 334.39 Higher polarity; reduced steric bulk compared to adamantane .
Methyl 2-(adamantane-1-carboxamido)-5-methyl-4-propylthiophene-3-carboxylate (AAT-778) Adamantane-1-carboxamido 392.19 Methyl ester and propyl group at position 4 alter pharmacokinetics .
Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate Amino (-NH₂) 340.24 Bromophenyl group enhances halogen bonding potential .

Key Findings :

  • The adamantane group in the target compound increases lipophilicity (logP ~5.2 estimated) compared to amino-substituted analogs (logP ~2.8–3.5), likely improving blood-brain barrier penetration .
  • Adamantane derivatives exhibit enhanced metabolic stability due to resistance to oxidative degradation, as observed in AAT-778 ().

Variations in the Carbamoyl Group (Position 5)

The 2-methoxyphenylcarbamoyl group is compared to other aryl carbamoyl substituents.

Compound Name Position 5 Substituent Molecular Weight (g/mol) Key Interactions
Ethyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate 4-Chlorophenylcarbamoyl 338.81 Chlorine enhances electron-withdrawing effects and σ-hole interactions .
Ethyl 2-amino-5-(2,4-dimethylphenylcarbamoyl)-4-methylthiophene-3-carboxylate 2,4-Dimethylphenylcarbamoyl 332.39 Methyl groups increase steric hindrance, potentially reducing binding affinity .

Key Findings :

  • The 2-methoxy group in the target compound may engage in hydrogen bonding (e.g., with serine residues in enzymes) and improve solubility relative to chloro or methyl substituents .
  • 4-Chlorophenyl analogs show higher cytotoxicity in preliminary assays, suggesting electronic effects dominate over steric factors in bioactivity .

Ester Group Modifications (Position 3)

The ethyl ester group is compared to methyl and acid derivatives.

Compound Name Position 3 Substituent Molecular Weight (g/mol) Bioavailability
2-(Adamantane-1-carboxamido)-5-methyl-4-propylthiophene-3-carboxylic acid (2) Carboxylic acid (-COOH) 362.18 Higher aqueous solubility but reduced cell permeability .
Methyl 2-(adamantane-1-carboxamido)-5-methyl-4-propylthiophene-3-carboxylate (AAT-778) Methyl ester (-COOCH₃) 392.19 Improved membrane permeability vs. acid derivatives .

Key Findings :

  • Ethyl esters balance lipophilicity and hydrolysis rates, prolonging half-life compared to methyl esters (e.g., AAT-778) .
  • Carboxylic acid derivatives (e.g., compound 2) are advantageous for salt formation but require prodrug strategies for in vivo efficacy .

Q & A

Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?

Answer:
The synthesis typically involves multi-step protocols, starting with Gewald thiophene ring formation. For example:

  • Step 1: React ethyl acetoacetate with sulfur and a nitrile (e.g., malononitrile) in ethanol under reflux with triethylamine catalysis to form 5-amino-thiophene-3-carboxylate intermediates .
  • Step 2: Functionalize the amino group via acetylation or coupling with adamantane-1-carbonyl chloride. The 2-methoxyphenylcarbamoyl group is introduced via carbodiimide-mediated coupling .
    Key intermediates: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate and its acetylated derivatives (e.g., compound 2 in ).

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR: Assign thiophene ring protons (δ 6.5–7.5 ppm) and adamantane carbons (distinct singlet at ~28–38 ppm) .
  • X-ray crystallography: Use SHELXL (via SHELX suite) for refinement. Define ring puckering parameters (e.g., Cremer-Pople coordinates) to resolve non-planar thiophene conformations .
  • IR spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

Advanced: How can reaction yields be optimized during the introduction of the adamantane moiety?

Answer:

  • Solvent selection: Use anhydrous DMF or THF to enhance solubility of bulky adamantane derivatives .
  • Catalysis: Employ HOBt/DCC coupling agents to mitigate steric hindrance from the adamantane group .
  • Temperature control: Maintain 0–5°C during acyl chloride addition to prevent side reactions .
    Typical yield range: 45–65% after column chromatography .

Advanced: How should researchers resolve discrepancies in crystallographic data, particularly for non-planar thiophene rings?

Answer:

  • Refinement strategies: Use SHELXL’s TWIN/BASF commands for twinned crystals and apply Hirshfeld atom refinement for high-resolution data .
  • Puckering analysis: Calculate Cremer-Pople parameters (amplitude q and phase angle θ) to quantify ring distortion .
  • Validation tools: Cross-verify with PLATON’s ADDSYM to detect missed symmetry operations .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff .
  • First aid: For skin contact, wash with soap/water for 15+ minutes; seek medical attention if irritation persists .

Advanced: How can computational methods predict the compound’s biological activity based on structural analogs?

Answer:

  • QSAR modeling: Use MOE or Schrödinger to correlate substituents (e.g., adamantane’s lipophilicity) with bioactivity. Analog studies show thiophene-3-carboxylates exhibit anti-inflammatory activity (IC50: 10–50 μM in COX-2 assays) .
  • Docking studies: Target adamantane’s rigid structure into hydrophobic enzyme pockets (e.g., cyclooxygenase) .
  • ADMET prediction: SwissADME estimates high membrane permeability (LogP ~4.5) but potential CYP3A4 metabolism .

Advanced: What strategies mitigate synthetic challenges posed by steric hindrance from the 2-methoxyphenyl group?

Answer:

  • Protecting groups: Temporarily protect the methoxy group with tert-butyldimethylsilyl (TBS) ether during coupling steps .
  • Microwave-assisted synthesis: Reduce reaction time (e.g., 30 min vs. 3 hours) to minimize decomposition .
  • Alternative reagents: Use EDCI/HOAt instead of DCC for milder amide bond formation .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

  • Recrystallization: Use ethanol/water (3:1) for high-purity crystals (>95%) .
  • Column chromatography: Employ silica gel with ethyl acetate/hexane (1:4) for optimal separation .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks .

Advanced: How can researchers validate the compound’s stability under varying storage conditions?

Answer:

  • Accelerated stability testing: Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light sensitivity: Use amber vials to prevent photodegradation (UV-Vis analysis at λmax ~280 nm) .
  • Thermogravimetric analysis (TGA): Determine decomposition onset temperature (typically >150°C) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s derivatives?

Answer:

  • Variation points: Modify the adamantane (e.g., 2-adamantyl) or methoxyphenyl (e.g., 4-fluoro substitution) groups .
  • Biological assays: Test in vitro antioxidant (DPPH radical scavenging) and anti-inflammatory (LPS-induced TNF-α) models .
  • Data analysis: Use PCA to cluster derivatives by substituent electronic effects (Hammett σ values) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.